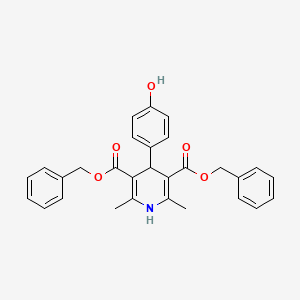

Dibenzyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dibenzyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with a 4-hydroxyphenyl group at the 4-position and benzyl ester groups at the 3,5-carboxylate positions. This compound belongs to the Hantzsch ester family, widely studied for their pharmacological applications, particularly as calcium channel blockers (e.g., nifedipine) . The hydroxyl group on the 4-phenyl ring distinguishes it from other DHPs, conferring unique polarity and hydrogen-bonding capabilities that influence solubility, crystallinity, and biological interactions .

Properties

CAS No. |

324577-15-3 |

|---|---|

Molecular Formula |

C29H27NO5 |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

dibenzyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C29H27NO5/c1-19-25(28(32)34-17-21-9-5-3-6-10-21)27(23-13-15-24(31)16-14-23)26(20(2)30-19)29(33)35-18-22-11-7-4-8-12-22/h3-16,27,30-31H,17-18H2,1-2H3 |

InChI Key |

AYUVJQFYWNTUNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted hydroxyphenyl derivatives.

Scientific Research Applications

Dibenzyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.

Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Dibenzyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers by binding to the L-type calcium channels in the cell membrane, thereby inhibiting calcium influx and leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

A. Ester Group Variations

- Methyl/ethyl esters : Dimethyl or diethyl esters (e.g., dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) exhibit lower steric hindrance and higher metabolic lability compared to benzyl esters. For example, dimethyl esters are prone to hydrolysis under physiological conditions, whereas benzyl esters (as in the target compound) resist hydrolysis, enhancing stability and bioavailability .

- Benzyl esters : The bulky benzyl groups in the target compound may reduce membrane permeability but improve binding to hydrophobic pockets in target proteins (e.g., calcium channels) .

B. 4-Phenyl Substituent Variations

Physicochemical Properties

- Melting Point : The target compound’s hydroxyl group contributes to a higher melting point (~224–226°C) compared to its methyl ester analog (3a) due to stronger intermolecular hydrogen bonds . Methoxy-substituted analogs (e.g., 4-methoxyphenyl) exhibit lower melting points (~180–190°C) due to reduced polarity .

- Solubility : The hydroxyl group improves aqueous solubility (logP ~2.5) relative to methoxy (logP ~3.2) or methyl (logP ~3.5) derivatives .

Pharmacological Activity

- Calcium Channel Blocking : The benzyl ester in the target compound may reduce calcium channel blocking efficacy compared to methyl/ethyl esters (e.g., nifedipine) due to steric hindrance. However, the hydroxyl group could compensate by enhancing interactions with polar residues in the channel .

- Anticancer Potential: Derivatives with halogenated or bulky substituents (e.g., 2,5-dichlorophenyl in ) show higher cytotoxicity, whereas the target compound’s hydroxyl group may confer antioxidant properties, mitigating oxidative stress in cancer cells .

Biological Activity

Dibenzyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DBD) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are known for their diverse biological activities. This article aims to explore the biological activity of DBD, focusing on its therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

- Molecular Formula : C29H27NO5

- Molecular Weight : 469.53 g/mol

- CAS Number : 10354-30-0

Physical Properties

| Property | Value |

|---|---|

| LogP | 3.082 |

| Polar Surface Area | 84.86 Ų |

Biological Activity Overview

1,4-DHPs, including DBD, exhibit a range of biological activities due to their ability to interact with various biological targets. The following sections detail the specific activities associated with DBD.

Cardiovascular Effects

DBD has been shown to possess calcium channel blocking properties similar to other 1,4-DHP derivatives. This activity is beneficial in managing hypertension and angina by relaxing vascular smooth muscle and reducing cardiac workload .

Antioxidant Activity

Research indicates that DBD exhibits significant antioxidant properties. These effects are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Anticancer Potential

DBD has demonstrated anticancer activity in various studies. It has been effective against several cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship studies suggest that modifications at specific positions on the dihydropyridine ring can enhance its cytotoxic effects .

Anti-inflammatory Effects

DBD also shows promise as an anti-inflammatory agent. It inhibits pro-inflammatory cytokines and reduces the expression of inflammatory markers, making it a candidate for treating conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of bacteria and fungi. Studies have shown effectiveness against pathogens such as E. coli and S. aureus, with minimal inhibitory concentrations comparable to conventional antibiotics .

Study 1: Antioxidant and Antimicrobial Properties

A study published in the Royal Society of Chemistry highlighted the synthesis of various 1,4-DHP derivatives, including DBD, showcasing their antioxidant and antimicrobial activities. The synthesized compounds were tested against multiple bacterial strains, with DBD showing significant efficacy at concentrations as low as 4 μg/mL .

Study 2: Anticancer Activity

In vitro studies reported in Pharmaceutical Research demonstrated that DBD induces apoptosis in human cancer cell lines through mitochondrial pathways. The compound's ability to trigger reactive oxygen species (ROS) production was linked to its anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of DBD is closely related to its chemical structure. Key findings from SAR studies include:

- Hydroxyl Group : The presence of the hydroxyl group on the phenyl ring enhances antioxidant activity.

- Dihydropyridine Core : Modifications on the dihydropyridine ring influence calcium channel blocking activity.

- Substituents : Different substituents at the 2 and 6 positions can modulate cytotoxicity and selectivity towards cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.